molecular formula C11H17N5OS B4956825 1-methyl-N-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-pyrazole-3-carboxamide

1-methyl-N-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-pyrazole-3-carboxamide

Cat. No.: B4956825
M. Wt: 267.35 g/mol
InChI Key: MLABEVZWXWSMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPTP or N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and is a potent neurotoxin that is widely used in research studies to induce Parkinson's disease-like symptoms in animals.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-pyrazole-3-carboxamide involves the inhibition of mitochondrial complex I, which leads to the generation of reactive oxygen species and the subsequent degeneration of dopaminergic neurons in the substantia nigra. This compound has also been shown to induce apoptosis in dopaminergic neurons through the activation of caspase-3.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of mitochondrial complex I, the generation of reactive oxygen species, the induction of oxidative stress and inflammation, and the degeneration of dopaminergic neurons in the substantia nigra. This compound has also been shown to induce motor deficits and cognitive impairment in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-methyl-N-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-pyrazole-3-carboxamide in lab experiments include its selective and potent inhibition of mitochondrial complex I, its ability to induce Parkinson's disease-like symptoms in animal models, and its potential to elucidate the pathophysiology of Parkinson's disease. The limitations of using this compound include its neurotoxicity, which makes it unsuitable for human use, and its potential to induce non-specific effects in animal models.

Future Directions

There are several future directions for research on 1-methyl-N-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-pyrazole-3-carboxamide. One potential direction is to explore the use of this compound in the development of novel therapies for Parkinson's disease. Another direction is to investigate the role of oxidative stress and inflammation in the pathogenesis of Parkinson's disease using this compound. Additionally, future research could focus on the identification of biomarkers and therapeutic targets for Parkinson's disease using this compound.

Synthesis Methods

The synthesis of 1-methyl-N-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-pyrazole-3-carboxamide involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with carbon disulfide and methyl iodide in the presence of a base. The resulting product is then treated with piperazine to obtain the final compound.

Scientific Research Applications

1-methyl-N-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-pyrazole-3-carboxamide has been extensively used in scientific research as a tool to study the pathophysiology of Parkinson's disease. It is a selective and potent inhibitor of mitochondrial complex I, which leads to the degeneration of dopaminergic neurons in the substantia nigra. This compound has also been used to study the effects of oxidative stress and inflammation on the development of Parkinson's disease.

Properties

IUPAC Name

1-methyl-N-(4-methylpiperazine-1-carbothioyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5OS/c1-14-5-7-16(8-6-14)11(18)12-10(17)9-3-4-15(2)13-9/h3-4H,5-8H2,1-2H3,(H,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLABEVZWXWSMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC(=O)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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